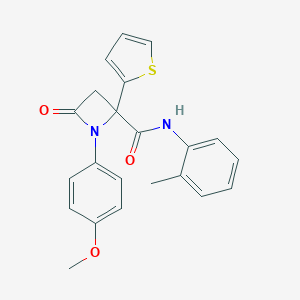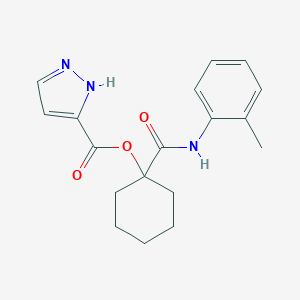
1-(4-methoxyphenyl)-N-(2-methylphenyl)-4-oxo-2-(2-thienyl)-2-azetidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-methoxyphenyl)-N-(2-methylphenyl)-4-oxo-2-(2-thienyl)-2-azetidinecarboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound belongs to the class of azetidinecarboxamide derivatives and has shown promising results in various scientific studies.
作用機序
The mechanism of action of 1-(4-methoxyphenyl)-N-(2-methylphenyl)-4-oxo-2-(2-thienyl)-2-azetidinecarboxamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. It may also work by reducing inflammation and oxidative stress, which are implicated in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to reduce inflammation and oxidative stress, which are implicated in the development of Alzheimer's disease. In addition, it has been found to have antioxidant properties and to enhance the immune system.
実験室実験の利点と制限
One advantage of using 1-(4-methoxyphenyl)-N-(2-methylphenyl)-4-oxo-2-(2-thienyl)-2-azetidinecarboxamide in lab experiments is its potential as a treatment for cancer and Alzheimer's disease. It has also been found to be relatively non-toxic, which is important for the development of safe and effective drugs. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to optimize its use as a drug.
将来の方向性
There are several future directions for research on 1-(4-methoxyphenyl)-N-(2-methylphenyl)-4-oxo-2-(2-thienyl)-2-azetidinecarboxamide. One direction is to study its potential as a treatment for other types of cancer, such as prostate cancer and pancreatic cancer. Another direction is to investigate its mechanism of action in more detail, which could lead to the development of more effective drugs. Additionally, future research could focus on optimizing the synthesis method for this compound to improve its yield and purity.
合成法
The synthesis of 1-(4-methoxyphenyl)-N-(2-methylphenyl)-4-oxo-2-(2-thienyl)-2-azetidinecarboxamide involves the reaction of 2-methylphenyl isothiocyanate, 4-methoxybenzylamine, and 2-thiophene carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in a solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions for several hours. The product is then purified by column chromatography to obtain the desired compound.
科学的研究の応用
1-(4-methoxyphenyl)-N-(2-methylphenyl)-4-oxo-2-(2-thienyl)-2-azetidinecarboxamide has been studied for its potential applications in medicinal chemistry. It has shown promising results in inhibiting the growth of cancer cells, particularly in breast cancer and lung cancer. It has also been studied for its potential as an anti-inflammatory agent and as a treatment for Alzheimer's disease.
特性
分子式 |
C22H20N2O3S |
|---|---|
分子量 |
392.5 g/mol |
IUPAC名 |
1-(4-methoxyphenyl)-N-(2-methylphenyl)-4-oxo-2-thiophen-2-ylazetidine-2-carboxamide |
InChI |
InChI=1S/C22H20N2O3S/c1-15-6-3-4-7-18(15)23-21(26)22(19-8-5-13-28-19)14-20(25)24(22)16-9-11-17(27-2)12-10-16/h3-13H,14H2,1-2H3,(H,23,26) |
InChIキー |
FYNFVKMHANSLCA-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)C2(CC(=O)N2C3=CC=C(C=C3)OC)C4=CC=CS4 |
正規SMILES |
CC1=CC=CC=C1NC(=O)C2(CC(=O)N2C3=CC=C(C=C3)OC)C4=CC=CS4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[3-(1,3-Benzodioxol-5-ylamino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B242314.png)
![2-Methoxy-4-{3-[(4-methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol](/img/structure/B242315.png)
![4-{3-[(2-Ethyl-6-methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenol](/img/structure/B242316.png)
![4-[3-(4-Isopropylanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B242317.png)
![4-[3-(4-Isopropylanilino)imidazo[1,2-a]pyrimidin-2-yl]-2-methoxyphenol](/img/structure/B242318.png)
![4-{3-[(2,6-Dimethylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol](/img/structure/B242319.png)
![2-Methoxy-4-[3-(2-toluidino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B242320.png)
![4-[3-(1,3-Benzodioxol-5-ylamino)-6-chloroimidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B242323.png)
![6-chloro-N-(4-fluorophenyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B242324.png)
![7-methyl-N-phenyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B242326.png)
![4-{6-Chloro-3-[(2-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}-2-methoxyphenol](/img/structure/B242330.png)
![2-Methoxy-4-{5-methyl-3-[(2-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol](/img/structure/B242331.png)
